1-(4-Methoxy-1H-indol-3-YL)propan-2-one
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Overview
Description
1-(4-Methoxy-1H-indol-3-yl)propan-2-one is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This compound, in particular, features a methoxy group at the 4-position of the indole ring and a propan-2-one moiety attached to the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent functionalization introduces the methoxy group and the propan-2-one moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve halogenating agents or strong bases.
Major Products Formed:
Oxidation products include various oxo-indole derivatives.
Reduction products may include indole derivatives with reduced carbonyl groups.
Substitution products can feature a wide range of functionalized indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: Indole derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-1H-indol-3-yl)propan-2-one exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved can include inhibition of specific signaling pathways or modulation of gene expression.
Comparison with Similar Compounds
1-(4-Methoxy-1H-indol-3-yl)propan-2-one is one of many indole derivatives studied for their biological activities. Similar compounds include:
Indometacin: Used as an anti-inflammatory drug.
Sumatriptan: Used for the treatment of migraines.
Indirubin: Known for its antitumor properties.
Each of these compounds has unique structural features and biological activities, but they share the common indole core, which is central to their biological functions.
Properties
IUPAC Name |
1-(4-methoxy-1H-indol-3-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-10-4-3-5-11(15-2)12(9)10/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQULLLIRFJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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